molecular formula C8H15NO2 B13514469 (S)-3-(Piperidin-2-YL)propanoic acid

(S)-3-(Piperidin-2-YL)propanoic acid

Cat. No.: B13514469
M. Wt: 157.21 g/mol
InChI Key: AYRHHRXKZJGDSA-ZETCQYMHSA-N
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Description

(S)-3-(Piperidin-2-YL)propanoic acid is a chiral compound that features a piperidine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Piperidin-2-YL)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor in the presence of a chiral catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Piperidin-2-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

(S)-3-(Piperidin-2-YL)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-(Piperidin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-2-YL)propanoic acid: The enantiomer of (S)-3-(Piperidin-2-YL)propanoic acid, with different stereochemistry.

    Piperidine-2-carboxylic acid: A related compound with a similar piperidine ring structure.

    3-(Piperidin-1-yl)propanoic acid: Another similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-[(2S)-piperidin-2-yl]propanoic acid

InChI

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)/t7-/m0/s1

InChI Key

AYRHHRXKZJGDSA-ZETCQYMHSA-N

Isomeric SMILES

C1CCN[C@@H](C1)CCC(=O)O

Canonical SMILES

C1CCNC(C1)CCC(=O)O

Origin of Product

United States

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